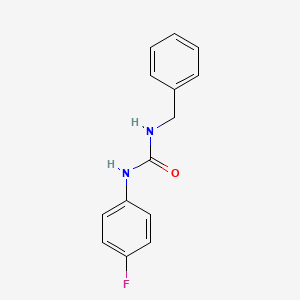

1-Benzyl-3-(4-fluorophenyl)urea

Description

Properties

Molecular Formula |

C14H13FN2O |

|---|---|

Molecular Weight |

244.26 g/mol |

IUPAC Name |

1-benzyl-3-(4-fluorophenyl)urea |

InChI |

InChI=1S/C14H13FN2O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18) |

InChI Key |

CENCWHKKKSQPBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Benzyl-3-(4-fluorophenyl)urea typically involves the reaction of benzyl isocyanate with 4-fluoroaniline. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Synthetic Route:

Reactants: Benzyl isocyanate and 4-fluoroaniline.

Solvent: Toluene or dichloromethane.

Conditions: Reflux.

Purification: Recrystallization or column chromatography.

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Cyclization Reactions

Under basic conditions, 1-benzyl-3-(4-fluorophenyl)urea can undergo intramolecular cyclization to form heterocyclic compounds. For example:

-

Base-catalyzed cyclization : Treatment with strong bases like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) facilitates deprotonation of the urea nitrogen, leading to 5-exo-dig cyclization. This forms imidazol-2-one derivatives (e.g., imidazolidin-2-ones) through transition states with moderate activation energies (~20.8 kcal/mol) .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Base-catalyzed cyclization | BEMP (5 mol%), CH₃CN, room temp | Imidazol-2-one derivatives | 51–62% |

Substitution Reactions

The fluorine atom on the 4-fluorophenyl group can participate in nucleophilic aromatic substitution (NAS) under specific conditions:

-

Electron-deficient aryl systems : The electron-withdrawing nature of the fluorine atom activates the aromatic ring toward NAS. For example, reactions with alkoxide or amine nucleophiles at elevated temperatures (80–120°C) yield substituted phenylurea derivatives .

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Sodium methoxide | DMF, 110°C, 15 h | Methoxy-substituted phenylurea |

Hydrolysis

The urea linkage is susceptible to acid- or base-catalyzed hydrolysis :

-

Acidic hydrolysis : In concentrated HCl or H₂SO₄, the compound hydrolyzes to yield benzylamine and 4-fluoroaniline.

-

Basic hydrolysis : Under strong alkaline conditions (e.g., NaOH, 100°C), decomposition produces CO₂ and corresponding amines .

| Hydrolysis Type | Conditions | Products | Reference |

|---|---|---|---|

| Acidic | 6M HCl, reflux, 6 h | Benzylamine + 4-fluoroaniline | |

| Basic | 2M NaOH, 100°C, 4 h | CO₂ + benzylamine derivatives |

Oxidation

The benzyl group can be oxidized to a benzoic acid derivative using strong oxidizing agents:

-

KMnO₄/H₂SO₄ : Converts the benzyl moiety to a carboxylic acid group, forming 3-(4-fluorophenyl)urea-1-carboxylic acid.

Reduction

-

Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ pressure reduces the urea group to a bis-amine structure .

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C, 3 h | Carboxylic acid derivative | |

| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C, 12 h | N-benzyl-N'-(4-fluorophenyl)amine |

Interaction with Isocyanates

This compound reacts with additional isocyanates to form bis-urea derivatives , a reaction exploited in polymer chemistry :

-

Example: Reaction with phenyl isocyanate in CH₃CN forms 1,3-diaryl-substituted bis-ureas.

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Phenyl isocyanate | CH₃CN, BEMP, 25°C | 1,3-Diphenyl-bis-urea | 62% |

Biological Interactions

While not a classical chemical reaction, this compound exhibits enzyme inhibition via non-covalent interactions:

-

Soluble epoxide hydrolase (sEH) inhibition : The urea group binds to the enzyme’s catalytic triad, disrupting epoxide hydrolysis (IC₅₀ = 0.8–2.1 μM) .

Comparative Reactivity of Analogues

The reactivity of this compound differs from structurally similar compounds:

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C , with primary degradation products including CO₂, NH₃, and fluorobenzene derivatives .

Scientific Research Applications

1-Benzyl-3-(4-fluorophenyl)urea has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: Preliminary studies suggest that this compound may have potential as a drug candidate for treating various diseases. Its pharmacokinetic and pharmacodynamic properties are under investigation.

Industry: The compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Molecular Targets and Pathways:

Enzymes: Inhibition of key enzymes involved in metabolic pathways.

Receptors: Modulation of receptor activity to alter cellular responses.

Comparison with Similar Compounds

Table 1: Comparative Data for this compound and Analogs

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the target compound contrasts with electron-donating groups like the 4-methoxybenzyl (BMU) or 4-methylphenyl (p-tolyl).

- Lipophilicity : Methyl (p-tolyl) and trifluoromethyl substituents increase lipophilicity compared to the fluorophenyl group, as evidenced by molecular weights and substituent logP contributions .

- Acidity/Basicity : The 4-chlorophenyl analog exhibits a predicted pKa of ~12.75, suggesting moderate basicity, while nitro-substituted derivatives (e.g., 4-nitrophenyl) are more acidic due to the nitro group’s strong electron-withdrawing effects .

Q & A

Q. What factors complicate scaling up the synthesis of this compound for pilot-scale studies?

- Challenges : Optimize heat transfer during exothermic reactions (use jacketed reactors). Address solvent recovery and waste management. Validate reproducibility across batches using statistical process control (SPC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.